Nicotine-d4

Beschreibung

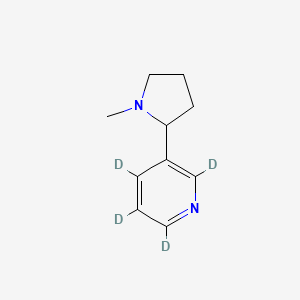

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662144 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350818-69-8 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nicotine-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathways and isotopic labeling processes for Nicotine-d4. This compound, in which four hydrogen atoms on the pyridine ring are replaced by deuterium, is an invaluable tool in pharmaceutical and metabolic research. Its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of nicotine in biological matrices using mass spectrometry. The kinetic isotope effect conferred by deuterium can also be leveraged in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways.

Synthetic Strategies and Pathways

The synthesis of this compound, chemically designated as 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, can be approached through two primary strategies:

-

Late-Stage Isotopic Labeling: This involves synthesizing the nicotine or nornicotine skeleton first, followed by a hydrogen-deuterium (H-D) exchange reaction to introduce the deuterium atoms onto the pyridine ring. This method can be challenging due to the need for specific catalysts (e.g., palladium on carbon) and can sometimes lack complete regioselectivity.[1]

-

Synthesis from a Deuterated Precursor: This is often the more robust and preferred method. It involves using a starting material where the pyridine ring is already deuterated, such as Nicotinic acid-d4. This precursor is then carried through a synthetic sequence to build the final this compound molecule, ensuring the labels are precisely located.

This guide will focus on the second, more controlled strategy, utilizing the commercially available Nicotinic acid-d4 as the starting material. The overall workflow involves converting this deuterated acid into a suitable intermediate, coupling it with the pyrrolidine ring structure, and performing the final methylation step.

References

Physical and chemical properties of Nicotine-d4

An In-depth Examination of the Physical, Chemical, and Biological Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of Nicotine-d4, a deuterated isotopologue of nicotine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methods or in metabolic studies.

Core Physical and Chemical Properties

This compound is a synthetic, isotopically labeled form of nicotine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than endogenous nicotine, making it an ideal internal standard for mass spectrometry-based quantification assays. Its physical and chemical properties are largely similar to those of nicotine, with the key difference being its mass.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀D₄N₂ | [1] |

| Molecular Weight | 166.26 g/mol | [1][2][3] |

| CAS Number | 350818-69-8 | [1] |

| Appearance | Yellow to Orange oil; Colourless to Dark Brown oil | |

| Density | 1.045 g/mL at 25 °C | [2][3] |

| Flash Point | 101 °C (213.8 °F) | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |

| Isotopic Purity | ≥98 atom % D | |

| Storage Temperature | Refrigerator; -20°C | [3] |

Analytical Methodologies: Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of nicotine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of nicotine in plasma.

Representative LC-MS/MS Protocol for Nicotine Quantification in Plasma

1. Sample Preparation (Protein Precipitation)

-

To 25 µL of plasma sample, add 200 µL of a working internal standard solution containing this compound (concentration will depend on the expected nicotine concentration range in the samples) in methanol with 1% ammonium carbonate.[4]

-

Vortex mix the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer 150 µL of the supernatant to a clean 96-well plate.

-

Dilute the extracted samples with 150 µL of water prior to injection.[4]

2. Liquid Chromatography Conditions

-

Column: A suitable reversed-phase column, such as a Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm), is recommended.[4]

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium formate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient: A gradient elution is typically employed to separate nicotine from other matrix components. An example gradient could be:

-

0-0.5 min: 1% B

-

0.5-0.8 min: linear ramp to 20% B

-

0.8-1.0 min: linear ramp to 55% B

-

1.0-3.0 min: linear ramp to 100% B

-

3.01-4.00 min: return to initial conditions for column re-equilibration.[5]

-

-

Flow Rate: 0.45 mL/min.[5]

-

Injection Volume: 5 µL.[5]

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and collision energy to achieve maximum sensitivity and specificity.

Synthesis of this compound

While detailed, step-by-step proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic approach can be inferred from the synthesis of nicotine and its analogues. A common strategy involves the cyclization of a pyridinyl derivative to form the pyrrolidine ring. For the introduction of deuterium atoms, a deuterated pyridine precursor would be utilized.

General Synthetic Workflow

A generalized synthetic pathway for this compound.

Biological Activity and Signaling Pathways

As a heavy isotope-labeled analog, the biological activity of this compound is considered to be identical to that of nicotine. Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[6][7] These receptors are ligand-gated ion channels found in the central and peripheral nervous systems.[6]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon binding of an agonist like nicotine, the nAChR undergoes a conformational change, opening its transmembrane ion channel. This allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and the efflux of potassium (K⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events. In the central nervous system, the activation of nAChRs, particularly the α7 and α4β2 subtypes, has been linked to the activation of the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and neuroprotection.[7][8]

Simplified signaling pathway of this compound via nAChRs.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. (±)-Nicotine-(pyridine-d4) D = 98atom , = 98 CP 350818-69-8 [sigmaaldrich.com]

- 3. (+/-)-NICOTINE-D4 | 350818-69-8 [chemicalbook.com]

- 4. criver.com [criver.com]

- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Nicotine-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters outlined in a Certificate of Analysis (CoA) for Nicotine-d4, a key deuterated internal standard. Furthermore, it details the rigorous experimental protocols employed to assess its purity and integrity, ensuring the reliability of research outcomes in pharmacokinetic, metabolic, and toxicological studies.

This compound, a stable isotope-labeled analog of nicotine, is indispensable for quantitative bioanalysis using mass spectrometry. Its utility as an internal standard hinges on its well-characterized purity, isotopic enrichment, and concentration. This guide elucidates the analytical methodologies that form the basis of a comprehensive CoA.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for a certified reference material like this compound provides a comprehensive summary of its identity, purity, and concentration. The following tables present a typical set of specifications and analytical results.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | (±)-Nicotine-d4 (pyridine-d4) |

| CAS Number | 350818-69-8 |

| Molecular Formula | C₁₀H₁₀D₄N₂ |

| Molecular Weight | 166.26 g/mol |

| Appearance | Clear, colorless solution |

| Solvent | Acetonitrile |

| Storage Condition | -20°C |

Table 2: Purity and Concentration Data

| Analysis | Specification | Result |

| Chemical Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Purity (by MS) | ≥98 atom % D | 99.2 atom % D |

| Certified Concentration | 100 µg/mL ± 2% | 100.5 µg/mL (k=2) |

| Residual Solvents (by GC-HS) | Per USP <467> | Conforms |

| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |

Table 3: Impurity Profile

| Impurity | Specification | Result |

| Nicotine | ≤1.0% | 0.3% |

| Cotinine-d4 | ≤0.1% | <0.05% |

| Northis compound | ≤0.1% | <0.05% |

| Total Unidentified Impurities | ≤0.5% | 0.1% |

Experimental Protocols: The Foundation of Confidence

The quantitative data presented in the Certificate of Analysis are derived from a suite of validated analytical methods. The following sections provide detailed methodologies for the key experiments.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and to quantify any non-isotopically labeled impurities.

Instrumentation:

-

HPLC System with a Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Monitor the elution of compounds using the DAD.

-

Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.

Isotopic Purity Assessment by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.

Instrumentation:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)

Mass Spectrometric Conditions (LC-MS/MS Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Full Scan

-

Mass Range: m/z 160-175

-

Collision Energy: Optimized for fragmentation if using MS/MS for confirmation

Procedure:

-

Introduce a diluted solution of this compound into the mass spectrometer.

-

Acquire the mass spectrum in the specified range.

-

Determine the relative intensities of the ion corresponding to this compound (m/z 167.16) and the ion corresponding to unlabeled Nicotine (m/z 163.14).

-

Calculate the atom percent of deuterium based on the relative intensities of the isotopic peaks.

Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify known and unknown impurities in the this compound material.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) coupled with a UHPLC system

Chromatographic Conditions:

-

Similar to the HPLC method for chemical purity, but often with a higher resolution column and a faster gradient.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI, Positive

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to collect both precursor and fragment ion data.

-

Resolution: >60,000 FWHM

Procedure:

-

Analyze the this compound sample using the LC-HRMS system.

-

Process the acquired data to identify potential impurities by comparing their accurate mass and fragmentation patterns to known databases and fragmentation prediction software.

-

Quantify identified impurities using an appropriate standard or by relative response to this compound if a standard is unavailable.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment of this compound.

Commercial Suppliers and Availability of Nicotine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Nicotine-d4, a critical analytical standard in nicotine and tobacco-related research. This document details commercial suppliers, available product formats, and relevant technical information to assist researchers in sourcing this material. Furthermore, it outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provides a conceptual synthesis workflow.

Introduction to this compound

This compound, with the chemical name 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, is a deuterated analog of nicotine. The replacement of four hydrogen atoms with deuterium on the pyridine ring results in a molecule with a higher molecular weight (166.26 g/mol ) compared to nicotine.[1][2] This stable-labeled isotope is an ideal internal standard for quantitative analysis of nicotine and its metabolites in various biological matrices. Its application is crucial in forensic analysis, clinical and diagnostic testing, and studies on nicotine metabolism and pharmacokinetics, where it is used to correct for analyte loss during sample preparation and variations in instrument response.[2][3]

Commercial Availability

A range of chemical suppliers offer this compound in various formats, primarily as certified reference materials (CRMs). These are typically sold as solutions in organic solvents at specified concentrations. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Formulation | Available Quantities/Concentrations | Stock Status |

| Sigma-Aldrich (Cerilliant) | (±)-Nicotine-d4 solution | 350818-69-8 | 100 µg/mL in acetonitrile | 1 mL ampule | In Stock |

| Santa Cruz Biotechnology | This compound | 350818-69-8 | Not specified | Not specified | In Stock |

| SynZeal | Nicotine D4 | 350818-69-8 | Neat or in solution | Custom synthesis available | In Stock/Synthesis on demand |

| C/D/N Isotopes | (±)-Nicotine-d4 (pyridine-d4) | 350818-69-8 | Neat | 0.05g, 0.1g | In Stock |

| Simson Pharma Limited | (R,S)-Nicotine-2,4,5,6-D4 (pyridine-D4) | 350818-69-8 | Not specified | Not specified | In Stock |

| Hangzhou Leap Chem Co., Ltd. | (+/-)-NICOTINE-D4 | 350818-69-8 | Not specified | Bulk quantities available | In Stock |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatographic and mass spectrometric methods. Below are representative protocols for its synthesis and use.

Conceptual Synthesis of this compound

The synthesis of this compound involves the deuteration of a pyridine-containing precursor followed by the formation of the pyrrolidine ring and subsequent N-methylation. While specific proprietary synthesis methods are not publicly detailed, a plausible conceptual workflow can be outlined based on established organic chemistry principles, such as the deuteration of pyridine and the synthesis of nicotine analogs.[4][5]

Methodology:

-

Deuteration of a Pyridine Precursor: A suitable 3-substituted pyridine derivative is subjected to a deuteration reaction. This can be achieved through various methods, such as H/D exchange reactions using a deuterium source like D₂O or D₂ gas, often catalyzed by a metal or a base.[4][6]

-

Side-Chain Elaboration: The deuterated pyridine precursor is then functionalized with a four-carbon side chain at the 3-position, which will ultimately form the pyrrolidine ring.

-

Cyclization: The elaborated side chain undergoes cyclization to form the N-demethylated pyrrolidine ring, creating northis compound.

-

N-Methylation: The secondary amine of the pyrrolidine ring is methylated to yield the final product, this compound.

Quantification of Nicotine in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the quantification of nicotine in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8]

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw biological samples to room temperature.

-

To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Perform sample clean-up. This can be achieved by:

-

Protein Precipitation: Add a volume of cold acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interfering components, and elute the analyte and internal standard.

-

-

Evaporate the solvent from the cleaned-up sample under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample onto an appropriate HPLC or UHPLC column (e.g., C18).

-

Separate the analytes using a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both nicotine and this compound. Representative transitions are:

-

Nicotine: m/z 163.1 -> 132.1

-

This compound: m/z 167.2 -> 136.1[9]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the nicotine and this compound MRM transitions.

-

Calculate the ratio of the peak area of nicotine to the peak area of this compound.

-

Quantify the concentration of nicotine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of nicotine and a constant concentration of this compound.

-

Nicotine Signaling Pathway

Nicotine exerts its physiological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[10] These are ligand-gated ion channels found throughout the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to the propagation of an action potential and the release of various neurotransmitters, including dopamine, serotonin, and glutamate. The use of this compound in research allows for the precise quantification of nicotine levels that initiate these signaling events.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective deuteration of pyridine using barium oxide and D2 gas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Nicotine-d4: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Nicotine-d4. The document outlines its chemical properties, and provides detailed experimental protocols for its application as an internal standard in the quantitative analysis of nicotine in biological matrices.

Core Compound Data

This compound is a deuterated analog of nicotine, widely utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 350818-69-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀D₄N₂ | [1][3] |

| Molecular Weight | 166.26 g/mol | [1][2][3] |

| Synonyms | rac-Nicotine-d4, (±)-Nicotine-d4, 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4 | [2][4] |

Application in Quantitative Analysis

This compound is primarily employed as a stable isotope-labeled internal standard for the precise quantification of nicotine in various biological samples, such as plasma, urine, and hair, as well as in environmental samples. Its use in isotope dilution methods with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) helps to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2]

Experimental Protocols

The following are detailed methodologies for the quantification of nicotine in biological samples using this compound as an internal standard. These protocols are synthesized from established methods in the scientific literature.

Quantification of Nicotine in Human Plasma using LC-MS/MS

This protocol describes a method for the analysis of nicotine in human plasma, adapted for pharmacokinetic studies.[5]

1. Materials and Reagents:

-

Nicotine and this compound reference standards

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

-

To 200 µL of human plasma, add the this compound internal standard solution.

-

Precondition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent mixture (e.g., acetonitrile and methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC Column: HILIC analytical column

-

Mobile Phase: A gradient of acetonitrile and methanol in ammonium acetate buffer.

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive ion mode using a Turbo IonSpray source

-

Detection: Multiple Reaction Monitoring (MRM)

Quantification of Nicotine in Urine using LC-MS/MS

This protocol details a liquid-liquid extraction method for the determination of nicotine and its metabolites in urine.

1. Materials and Reagents:

-

Nicotine and this compound reference standards

-

Urine samples

-

Methanol (HPLC grade)

-

5N Sodium hydroxide

-

Methylene chloride

-

Diethyl ether

-

0.25 N Hydrochloric acid

-

Water (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 250 µL aliquot of urine in a glass vial, add 40 µL of the this compound internal standard solution (in methanol) and 50 µL of 5N sodium hydroxide.

-

Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and stir for 1.5 minutes for extraction.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer 1 mL of the organic phase to a clean HPLC vial and add 10 µL of 0.25 N hydrochloric acid.

-

Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

-

Reconstitute the dried extract with 200 µL of water for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC Column: Raptor Biphenyl column or equivalent

-

Mobile Phase: Standard low-pH, reversed-phase LC-MS mobile phases.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Workflows

Nicotine Metabolism Pathway

Nicotine is extensively metabolized in humans, primarily in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important. The major metabolic pathway involves the conversion of nicotine to cotinine. Although this compound is used as an analytical standard, it is presumed to follow the same metabolic pathways as nicotine.

References

The Metabolic Fate of Nicotine-d4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of Nicotine-d4, a deuterated isotopologue of nicotine. The use of stable isotope-labeled compounds like this compound is crucial in pharmacokinetic and metabolism studies, as it allows for the differentiation between exogenously administered nicotine and endogenous levels, particularly in subjects who are current tobacco users. This guide details the metabolic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of nicotine metabolism.

Introduction to Nicotine Metabolism

Nicotine is extensively metabolized in humans, primarily in the liver, with over 90% of a dose being metabolized before excretion.[1][2] The primary enzyme responsible for the initial and rate-limiting step of nicotine metabolism is the cytochrome P450 enzyme, CYP2A6.[1][3][4][5] Genetic polymorphisms in the CYP2A6 gene can lead to significant inter-individual variability in the rate of nicotine metabolism, influencing smoking behaviors and dependence.[5][6][7] The major metabolic pathway involves the C-oxidation of nicotine to cotinine, which accounts for 70-80% of nicotine disposition in most individuals.[1][4][8] Other significant pathways include N-oxidation, glucuronidation, and demethylation.[1][3]

This compound, typically deuterated on the pyridine ring (e.g., 3-(1-Methyl-2-pyrrolidinyl)pyridine-2,4,5,6-d4), is metabolized through the same pathways as unlabeled nicotine.[9] Its use in research, particularly in conjunction with other labeled compounds like cotinine-d4, enables precise kinetic studies.[8][10][11]

Primary Metabolic Pathways of this compound

The metabolism of this compound mirrors that of nicotine, proceeding through several key enzymatic reactions. The primary pathways are detailed below.

C-Oxidation to Cotinine-d4

The most significant metabolic route for this compound is its conversion to Cotinine-d4. This is a two-step process:

-

5'-Hydroxylation: CYP2A6, and to a lesser extent CYP2B6, catalyzes the oxidation of the pyrrolidine ring of this compound to form an unstable intermediate, 5'-hydroxy-nicotine-d4.[1][3][4][12] This intermediate exists in equilibrium with the nicotine-Δ1'(5')-iminium ion-d4.[1][3][12][13]

-

Oxidation to Cotinine: The iminium ion is then further oxidized to the stable lactam, Cotinine-d4. This step is catalyzed by a cytosolic aldehyde oxidase.[1][3][4]

Cotinine-d4 is the major metabolite and a key biomarker for nicotine exposure due to its longer half-life (16-20 hours) compared to nicotine (2-3 hours).[6]

N-Oxidation

This compound can undergo N-oxidation at two different nitrogen atoms:

-

Nicotine-1'-N-oxide-d4: The pyridine nitrogen is oxidized, a reaction primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[1][4] This accounts for approximately 4-7% of nicotine metabolism.[1][4]

-

Cotinine-N-oxide: The pyrrolidine nitrogen of cotinine can also be oxidized.[3]

Glucuronidation

Direct conjugation with glucuronic acid is another metabolic pathway for this compound. (S)-nicotine-N-β-glucuronide-d4 is formed, catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B10 being a key enzyme.[1][4] This pathway accounts for 3-5% of nicotine metabolism.[1]

Demethylation

A minor pathway is the N-demethylation of this compound to produce northis compound.[1] Small amounts of deuterium-labeled nornicotine have been found in the urine of smokers administered labeled nicotine.[1]

The following diagram illustrates the major metabolic pathways of this compound.

Quantitative Metabolic Data

The use of stable isotope-labeled nicotine has enabled the precise quantification of its metabolic fate. The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: In Vivo Fractional Conversion and Excretion of Nicotine Metabolites in Humans

| Metabolite | Percentage of Administered Nicotine Dose | Reference |

| Cotinine | 70-80% (conversion) | [1][8] |

| Nicotine N'-oxide | 4-7% (urinary excretion) | [1] |

| Nicotine Glucuronide | 3-5% (urinary excretion) | [1] |

| Nornicotine | <1% (urinary excretion) | [1] |

| Unchanged Cotinine | 10-15% (urinary excretion) | [1] |

| trans-3'-hydroxycotinine | 33-40% (urinary excretion) | [1] |

| Cotinine Glucuronide | 12-17% (urinary excretion) | [1] |

| trans-3'-hydroxycotinine glucuronide | 7-9% (urinary excretion) | [1] |

Table 2: Pharmacokinetic Parameters of Nicotine-d2 and Cotinine-d4 in Smokers

| Parameter | Nicotine-d2 | Cotinine-d4 | Reference |

| Total Clearance (mL/min/kg) | 17.2 (mean) | 0.56 - 0.68 (mean, race-dependent) | [14][10] |

| Half-life (minutes) | 138 (mean) | - | [14] |

| Fractional Conversion to Cotinine | 72% (mean, range 55-92%) | - | [8] |

Note: Nicotine-d2 was used in these specific studies, but the metabolic behavior is expected to be comparable to this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of metabolic studies. Below are representative protocols for in vivo and in vitro experiments involving this compound.

In Vivo Human Pharmacokinetic Study Protocol

This protocol is a composite based on methodologies described in several clinical studies.[8][10][11][15]

Objective: To determine the disposition kinetics of nicotine and its fractional conversion to cotinine.

Materials:

-

Deuterium-labeled nicotine (e.g., Nicotine-d2 or this compound) sterile solution for infusion.

-

Deuterium-labeled cotinine (e.g., Cotinine-d4) sterile solution for infusion.

-

Saline solution (0.9% NaCl).

-

Venous catheters.

-

Blood collection tubes (e.g., containing heparin or EDTA).

-

Urine collection containers.

Procedure:

-

Subject Recruitment: Recruit healthy adult smokers who have been abstinent from smoking overnight.

-

Catheter Placement: Place intravenous catheters in both forearms, one for infusion and one for blood sampling.

-

Infusion: Administer a simultaneous intravenous infusion of a known dose of this compound and Cotinine-d4 over a set period (e.g., 30 minutes). A typical dose might be 1.0-2.0 µg/kg/min for each compound.[10][11]

-

Blood Sampling: Collect blood samples at baseline and at multiple time points during and after the infusion (e.g., 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360 minutes).

-

Urine Collection: Collect all urine for a specified period (e.g., 24 hours) to quantify excreted metabolites.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -20°C or lower until analysis.

-

Analysis: Analyze plasma and urine samples for concentrations of this compound and its metabolites (e.g., Cotinine-d4, trans-3'-hydroxycotinine-d4) using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][10][16]

The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.

In Vitro Metabolism Study Protocol

This protocol outlines a typical experiment using human liver microsomes to study the in vitro metabolism of this compound.[17]

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by human liver enzymes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound solution.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Cytosolic fraction (as a source of aldehyde oxidase).

-

Acetonitrile (for reaction quenching).

-

Internal standard (e.g., Cotinine-d3).

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes, and the cytosolic fraction.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a range of concentrations of this compound and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the supernatant for the formation of Cotinine-d4 using LC-MS/MS.

-

Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km and Vmax.

The following diagram shows the logical flow of an in vitro metabolism experiment.

Conclusion

The study of this compound metabolism provides invaluable insights into the pharmacokinetics of nicotine. Through the use of stable isotope labeling, researchers can accurately quantify metabolic pathways and understand the significant inter-individual variability in nicotine disposition, largely driven by CYP2A6 genetics. The in vivo and in vitro protocols outlined in this guide serve as a foundation for conducting robust studies in this area. The quantitative data and metabolic pathway diagrams offer a clear and concise summary for professionals in drug development and related scientific fields, aiding in the design of new therapeutic strategies for smoking cessation and understanding the broader health impacts of nicotine exposure.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Genetically determined metabolism of nicotine and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of nicotine to cotinine studied by a dual stable isotope method [pubmed.ncbi.nlm.nih.gov]

- 9. vivanls.com [vivanls.com]

- 10. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]

- 11. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deficient C-oxidation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of nicotine on cytochrome P450 2A6 and 2E1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent studies of nicotine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro-in vivo correlations of human (S)-nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Comparative Pharmacokinetics of Nicotine and Nicotine-d4

This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of nicotine and its deuterated isotopologue, this compound. It is intended for researchers and professionals in drug development and bioanalysis who utilize stable isotope-labeled compounds. This document details the established pharmacokinetics of nicotine, directly compares it to this compound based on available literature, outlines common experimental protocols, and presents key data in structured tables and diagrams.

Introduction: The Role of this compound in Pharmacokinetic Studies

This compound is a stable isotope-labeled analog of nicotine, where four hydrogen atoms are replaced by deuterium atoms. Its primary and critical role in pharmacology and toxicology is as an internal standard for the quantitative analysis of nicotine in biological matrices (such as plasma, urine, or saliva) by mass spectrometry.[1][2] An ideal internal standard must exhibit chemical and physical properties identical to the analyte of interest, including co-elution during chromatography and identical ionization efficiency. Crucially, it is assumed to have the same pharmacokinetic behavior—absorption, distribution, metabolism, and excretion (ADME)—as the unlabeled compound.

This guide examines the validity of this assumption by exploring the potential for a "Deuterium Kinetic Isotope Effect" (KIE) and presenting direct experimental evidence comparing the two molecules.

The Deuterium Kinetic Isotope Effect (KIE)

The theoretical basis for any potential pharmacokinetic difference between nicotine and this compound lies in the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium can slow the reaction rate. This would manifest as altered pharmacokinetic parameters, such as decreased clearance and a longer half-life for the deuterated compound. The primary metabolic pathway for nicotine involves C-oxidation, making it a candidate for a potential KIE.[3]

Comparative Pharmacokinetics: Nicotine vs. This compound

Direct comparative studies in humans have been conducted to quantify any potential KIE on nicotine's disposition. A key study investigating the elimination kinetics of (S)-nicotine-3',3'-d2 (a deuterated form of nicotine) found that its total clearance was virtually identical to that of natural, unlabeled nicotine.[4] This finding provides strong evidence for the absence of a significant isotope effect in the overall clearance of nicotine in humans, validating the use of deuterated nicotine as an accurate tool in quantitative pharmacokinetic studies.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for nicotine, based on extensive studies in humans. Given the evidence, the parameters for this compound are considered to be identical.

Table 1: Key Pharmacokinetic Parameters of Nicotine in Humans

| Parameter | Typical Value | Reference(s) |

| Total Clearance (CL) | ~1200 mL/min (or 67 L/h) | [3][5] |

| Volume of Distribution (Vd) | ~2.6 L/kg | [3] |

| Terminal Elimination Half-Life (t½) | Highly variable; averages ~2-4.5 hours, but can be up to 17 hours in some models. | [3][5][6] |

| Plasma Protein Binding | < 5% | [3] |

| Oral Bioavailability | 30-40% (due to extensive first-pass metabolism) | [5][7] |

| Transdermal Bioavailability | 68-82% | [5][7] |

Table 2: Direct Pharmacokinetic Comparison: Nicotine vs. This compound

| Parameter | Nicotine | This compound | Conclusion from Direct Comparison |

| Total Clearance | ~1200 mL/min | Virtually identical to nicotine | No significant isotope effect observed on clearance in humans.[4] |

| Half-Life | ~2-4.5 hours | Virtually identical to nicotine | Validated for use as an internal standard in PK studies.[4] |

| Metabolism | Extensive | Assumed to be identical | Primary metabolic pathways do not appear to be significantly slowed by deuteration. |

Nicotine Metabolism Pathway

Nicotine is extensively metabolized, primarily in the liver by Cytochrome P450 2A6 (CYP2A6), as well as by UGT and FMO enzymes.[3] Approximately 70-80% of nicotine is converted to its major metabolite, cotinine.[3][8] This conversion is a two-step process involving the formation of an intermediate, nicotine-Δ1'(5')-iminium ion, which is then acted upon by cytoplasmic aldehyde oxidase.[3]

Experimental Protocols

Protocol for Comparative Pharmacokinetic Study

To determine if a kinetic isotope effect exists, a crossover study design is typically employed. This protocol is based on methodologies used in stable isotope kinetic studies.[4][8]

Protocol for Bioanalytical Quantification using this compound

The quantification of nicotine in biological samples is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as the internal standard.

Methodology:

-

Sample Preparation: A known volume of human plasma (e.g., 200 µL) is aliquoted.[1]

-

Internal Standard Spiking: A precise amount of this compound solution is added to every sample, calibrator, and quality control sample at the beginning of the extraction process.[9]

-

Extraction: Solid-phase extraction (SPE) is commonly used to isolate the analytes from plasma proteins and other matrix components. The sample is loaded onto an SPE cartridge, washed, and the analytes (nicotine and this compound) are eluted with an appropriate solvent.[10][11]

-

Analysis: The extracted sample is injected into an LC-MS/MS system.

-

Chromatography: A HILIC or C18 column separates nicotine from other endogenous compounds. Nicotine and this compound co-elute.[1][11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It specifically monitors the mass transition of the parent ion to a product ion for both nicotine and this compound.

-

-

Quantification: The concentration of nicotine in the original sample is calculated from the ratio of the nicotine peak area to the this compound peak area, plotted against a standard calibration curve.

Conclusion

While the potential for a deuterium kinetic isotope effect exists, direct experimental evidence in humans demonstrates that the total clearance of deuterated nicotine is virtually identical to that of unlabeled nicotine.[4] Therefore, for the purposes of pharmacokinetic research and bioanalysis, this compound is considered to be pharmacokinetically equivalent to nicotine. This validates its widespread use as an ideal internal standard, ensuring the accuracy and precision of quantitative methods used to support drug development and clinical research. This guide has provided the essential pharmacokinetic data for nicotine and confirmed the suitability of this compound as its surrogate in analytical applications.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Stability and Storage of Nicotine-d4 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nicotine-d4 solutions, a critical component in quantitative analytical studies. Ensuring the integrity of these isotopically labeled standards is paramount for accurate and reproducible results in areas such as forensic toxicology, clinical chemistry, and drug metabolism studies.

Core Principles of this compound Stability

This compound, as a deuterated analog of nicotine, shares similar physicochemical properties with its parent compound. However, its stability can be influenced by several factors, including temperature, solvent, pH, and exposure to light. Degradation of the standard can lead to a decrease in its concentration and the formation of impurities, compromising the accuracy of analytical measurements.

The primary goal of proper storage and handling is to minimize these degradation processes, ensuring the long-term integrity and reliability of the this compound solution.

Recommended Storage Conditions

Based on information from various suppliers of certified reference materials, the following storage conditions are recommended to ensure the stability of this compound solutions.

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Freezing temperatures significantly slow down chemical degradation reactions. This is the most commonly cited storage condition by manufacturers of this compound certified reference materials. |

| Solvent | Acetonitrile [1] | Acetonitrile is a polar aprotic solvent that is widely used for analytical standards due to its good solubilizing properties and compatibility with chromatographic techniques like LC-MS. It is less reactive than protic solvents like methanol. |

| Light Exposure | Store in amber vials, protected from light | Nicotine is known to be light-sensitive, and exposure to UV radiation can induce photodegradation. Amber vials help to block UV light. |

| Container | Tightly sealed ampules or vials | Prevents solvent evaporation, which would alter the concentration of the standard, and minimizes exposure to atmospheric oxygen and moisture. |

| pH | Neutral to slightly acidic | Nicotine is a weak base. In alkaline conditions, the freebase form is more prevalent, which can be more susceptible to oxidation. Acidic conditions favor the protonated, more stable form. |

Factors Influencing Stability

Temperature

Temperature is a critical factor in the chemical stability of this compound. As with most chemical compounds, higher temperatures accelerate the rate of degradation reactions. While long-term storage at -20°C is recommended, repeated freeze-thaw cycles should be avoided as they can potentially impact the integrity of the solution.

Solvent Selection

The choice of solvent can significantly impact the stability of this compound.

-

Acetonitrile (Recommended): As a polar aprotic solvent, acetonitrile is generally preferred. It is less likely to participate in hydrogen-deuterium (H-D) exchange reactions compared to protic solvents.

-

Methanol: While also a common solvent in analytical chemistry, methanol is a protic solvent. This property increases the theoretical risk of H-D exchange, where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the solvent. This would lead to a loss of isotopic purity.

pH of the Solution

The pH of the solution plays a crucial role in the stability of nicotine and its deuterated analogs. Nicotine has two pKa values (approximately 3.1 and 8.0). At physiological pH, a significant portion exists in the protonated form. In acidic solutions, the more stable protonated form is predominant. Conversely, in basic solutions, the un-ionized (freebase) form increases, which is generally more susceptible to oxidation.

Light Exposure

Exposure to ultraviolet (UV) light can lead to the photodegradation of nicotine. The pyridine ring in the nicotine molecule can absorb UV radiation, leading to the formation of various degradation products. Therefore, it is imperative to store this compound solutions in light-protective containers, such as amber glass vials.

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of unlabeled nicotine. The primary degradation mechanisms include oxidation and demethylation.

References

Nicotine-d4: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and experimental context for Nicotine-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound, a deuterated analog of nicotine, is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of nicotine in various matrices.[1][2] Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀D₄N₂ | [3] |

| Molecular Weight | 166.26 g/mol | [4][5][6] |

| CAS Number | 350818-69-8 | [4][6][7] |

| Appearance | Liquid | [8] |

| Density | 1.045 g/mL at 25 °C | [6] |

| Storage Temperature | -20°C | [8] |

| Isotopic Enrichment | 98 atom % D | [7] |

Safety Data Sheet (SDS) Summary

This compound presents significant health hazards, consistent with those of unlabeled nicotine. Strict adherence to safety protocols is mandatory.

Hazard Identification

This compound is classified as highly toxic and poses a significant risk upon exposure.[4][5]

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H330: Fatal if inhaled.[9] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[9] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects.[4][5][9] |

First-Aid Measures

Immediate medical attention is critical in case of exposure.

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth immediately and drink plenty of water. Call a physician immediately.[10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9] |

| Inhalation | Move person into fresh air. Immediately call a physician. If breathing has stopped, provide artificial respiration.[9] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Parameter | Recommended Measures |

| Engineering Controls | Work under a fume hood. Ensure adequate ventilation.[9][11] |

| Eye/Face Protection | Wear safety goggles with side protection or a face shield.[10][11] |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[10][11] |

| Skin and Body Protection | Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.[1][11] |

| Respiratory Protection | If inhalation risk is high, use a self-contained breathing apparatus (SCBA) or a full-facepiece respirator with an appropriate cartridge.[1][12] |

Handling and Storage Precautions

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of this compound.

| Aspect | Precaution |

| Safe Handling | Do not breathe vapor or mist. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][13] |

| Storage Conditions | Keep the container tightly closed in a cool, dry, and well-ventilated place. Store locked up. Protect from light and air.[1][7][9] |

| Incompatible Materials | Strong oxidizing agents. |

| Disposal | Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.[1][9] |

Experimental Protocols: Use as an Internal Standard

This compound is widely used as an internal standard for the quantification of nicotine in biological and environmental samples using isotope dilution mass spectrometry. The following provides a generalized experimental workflow based on published methodologies.[4][8][14]

General Sample Preparation for LC-MS/MS Analysis

-

Sample Fortification: An aliquot of the sample (e.g., urine, plasma, or an extract of a solid matrix) is fortified with a known amount of this compound solution.[8]

-

Extraction: The target analytes, including nicotine and the this compound internal standard, are extracted from the sample matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., a mixture of methylene chloride and diethyl ether). After vortexing and centrifugation, the organic layer containing the analytes is separated.[8]

-

Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge, which selectively retains the analytes. After washing to remove interferences, the analytes are eluted with a suitable solvent.[4]

-

-

Solvent Evaporation and Reconstitution: The solvent from the extraction step is evaporated under a gentle stream of nitrogen. The dried residue is then reconstituted in a mobile phase-compatible solvent for analysis.[8]

Instrumental Analysis: LC-MS/MS and GC-MS

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The reconstituted sample is injected into an LC system. The analytes are separated on a chromatographic column (e.g., a C18 or HILIC column) before being introduced into the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both nicotine and this compound.[4][8]

-

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the sample extract is injected into the GC system. The analytes are vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.[11]

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling and use of this compound.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: General experimental workflow for quantifying nicotine using this compound as an internal standard.

Caption: Decision-making workflow for responding to a this compound spill or personal exposure.

References

- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 9. DSpace [mospace.umsystem.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. coresta.org [coresta.org]

- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Nicotine in Biological Matrices using Nicotine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco and is a key biomarker for tobacco use and exposure.[1][2] Accurate and robust quantification of nicotine in various biological matrices is crucial for clinical and toxicological studies, pharmacokinetic analysis, and monitoring of nicotine replacement therapies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its superior sensitivity and specificity.[1][5] The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7]

This application note provides a detailed protocol for the quantification of nicotine in plasma, urine, and hair samples using this compound as an internal standard with LC-MS/MS.

Principle

The method employs isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of nicotine, is added to the samples at the beginning of the sample preparation process. This compound is chemically identical to nicotine and therefore exhibits similar extraction recovery and ionization efficiency. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of nicotine to this compound, precise and accurate quantification can be achieved, compensating for any sample loss during preparation or fluctuations in the LC-MS/MS system.

Experimental Protocols

Materials and Reagents

-

Nicotine and this compound standards

-

HPLC-grade methanol, acetonitrile, water, and dichloromethane[1]

-

Sodium hydroxide[1]

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

Control biological matrices (plasma, urine, hair) from non-smokers

Sample Preparation

A protein precipitation method is commonly used for plasma samples.[7]

-

To 25 µL of plasma sample, add 200 µL of a working internal standard solution (this compound in methanol with 1% ammonium carbonate).[7]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[7]

For urine samples, a simple dilution or a liquid-liquid extraction can be performed.[8]

-

Mix 250 µL of urine with 40 µL of the internal standard solution (this compound in methanol).[8]

-

Add 50 µL of 5 N sodium hydroxide.[8]

-

Perform a liquid-liquid extraction by adding 1.5 mL of 50:50 methylene chloride:diethyl ether and stirring.[8]

-

Centrifuge to separate the layers and transfer the organic phase for further processing.[8]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.[8]

Hair samples require a more extensive preparation to extract the analyte.

-

Wash hair samples with a solvent like dichloromethane to remove external contamination.[1]

-

Digest the washed and dried hair samples (1-10 mg) overnight in 1 M sodium hydroxide containing this compound.[1]

-

Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) to isolate the nicotine.[1][6]

-

Elute the analyte and internal standard and prepare for LC-MS/MS injection.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for specific instruments and applications.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2 µm)[1] |

| Mobile Phase A | 26 mM ammonium acetate in water[1] |

| Mobile Phase B | 0.006% formic acid in methanol[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C[3] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Interface Temperature | 400°C[1] |

| Desolvation Line Temp. | 150°C[1] |

| Heat Block Temperature | 500°C[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.1[1][7] | 132.1[8] / 117.1[1] |

| This compound | 167.1[1][7] | 134.0[7] / 121.0[1] |

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods using this compound as an internal standard for the analysis of nicotine in various biological matrices.

Table 1: Calibration and Linearity

| Matrix | Calibration Range (ng/mL) | R² | Reference |

| Plasma | 1 - 500 | >0.99 | [7] |

| Urine | 2 - 1,000 | >0.999 | [8] |

| Hair | Not Specified | >0.99 | [1] |

| Environmental Samples | 5 - 2,000 | >0.999 | [6] |

Table 2: Accuracy and Precision

| Matrix | QC Level | Accuracy (%) | Precision (CV%) | Reference |

| Plasma (Human) | Low, Medium, High | 93.4 - 105.7 | Not Specified | [4] |

| Hair (Human) | Spiked Pool | 82.3 | Intra-assay: 2.4, Inter-assay: 4.8 | [1] |

| Rat Plasma | 3, 75, 375 ng/mL | 95.7 - 102.3 | 2.5 - 6.0 | [7] |

Table 3: Limits of Quantification (LOQ)

| Matrix | LOQ (ng/mL) | Reference |

| Urine | < 1.0 | |

| Porcine Buccal Epithelium | 1 | [9] |

Visualizations

Caption: Workflow for sample preparation using this compound.

Caption: LC-MS/MS analytical workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise platform for the quantification of nicotine in a variety of biological matrices. The protocols outlined in this application note can be adapted for high-throughput analysis in clinical and research settings, supporting studies on tobacco exposure, nicotine metabolism, and the efficacy of smoking cessation products. The versatility of sample preparation techniques allows for the application of this method to diverse research needs, from large-scale clinical trials to detailed toxicological assessments.

References

- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. itim-cj.ro [itim-cj.ro]

- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. criver.com [criver.com]

- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 9. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nicotine using Gas Chromatography-Mass Spectrometry with Nicotine-d4 as an Internal Standard

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of nicotine in various matrices. The use of a stable isotope-labeled internal standard, Nicotine-d4, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and professionals in drug development, tobacco product analysis, and clinical toxicology. Detailed experimental protocols for sample preparation, instrument setup, and method validation are provided.

Introduction

Nicotine is a primary psychoactive alkaloid found in tobacco and a key component in smoking cessation products and e-cigarettes. Accurate and reliable quantification of nicotine is crucial for quality control, regulatory compliance, and research into its pharmacology and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like nicotine. The inclusion of a deuterated internal standard, such as this compound, is essential for compensating for potential analyte loss during sample preparation and for correcting instrumental drift, thereby improving the method's overall precision and accuracy.[1][2][3][4][5] This document provides a comprehensive protocol for the development and validation of a GC-MS method for nicotine quantification.

Experimental

Materials and Reagents

-

Nicotine (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)[1]

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Certified Reference Materials (if available)

Standard and Sample Preparation

2.2.1. Stock Solutions

-

Nicotine Stock Solution (1 mg/mL): Accurately weigh 10 mg of nicotine and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the nicotine stock solution with methanol to achieve a concentration range of 1 µg/mL to 200 µg/mL.[6][7] Spike each calibration standard with the this compound internal standard solution to a final concentration of 50 µg/mL.

2.2.3. Sample Preparation Protocol (General)

This protocol can be adapted for various matrices such as tobacco leaves, e-liquids, or biological fluids.

-

Sample Weighing/Aliquoting: Accurately weigh approximately 1 g of homogenized solid sample or pipette 1 mL of a liquid sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution) to each sample, vortex to mix, and let it equilibrate for 15 minutes.[3]

-

Extraction:

-

For Tobacco: Add 10 mL of a methanol/dichloromethane (1:1, v/v) mixture and stir for 1 hour at 500 rpm.[8]

-

For E-liquids: Add 9 mL of methanol, vortex for 30 seconds.[9]

-

For Biological Fluids (Urine/Plasma): Add 1 mL of 2N NaOH to basify the sample, followed by 5 mL of dichloromethane for liquid-liquid extraction. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.[2]

-

-

Isolation:

-

For solid samples, filter the extract through a 0.45 µm syringe filter.[10]

-

For liquid-liquid extraction, carefully transfer the organic layer (bottom layer) to a clean tube.

-

-

Dilution: Dilute the extract with methanol to bring the nicotine concentration within the calibration range.

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Mass Spectrometer: Agilent 5975C inert MSD or equivalent.[6][7]

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6][7][8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6][7][8][10]

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1.[8]

-

Oven Temperature Program:

-

MS Transfer Line: 280°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Nicotine: m/z 162 (quantifier), 84, 133 (qualifiers).[4]

-

This compound: m/z 166 (quantifier), 88, 137 (qualifiers).

-

Results and Discussion

Method Validation